molecular formula C12H22N2O2 B14885106 rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate

rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate

Cat. No.: B14885106
M. Wt: 226.32 g/mol
InChI Key: ZWPWUBQASYMSSD-YGOYTEALSA-N
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Description

rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate: is a chemical compound with a complex bicyclic structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl carbamate group attached to a bicyclic heptane ring system, which includes a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: Its bicyclic structure can mimic natural substrates, making it useful for probing biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: The compound is also used in the industrial sector for the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[(1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(4)7-8-5-6-9(12)13-8/h8-9,13H,5-7H2,1-4H3,(H,14,15)/t8-,9+,12+/m0/s1

InChI Key

ZWPWUBQASYMSSD-YGOYTEALSA-N

Isomeric SMILES

C[C@]1(C[C@@H]2CC[C@H]1N2)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CC2CCC1N2)NC(=O)OC(C)(C)C

Origin of Product

United States

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